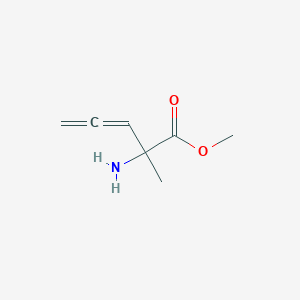
Methyl 2-amino-2-methylpenta-3,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-methylpenta-3,4-dienoate: is an organic compound with the molecular formula C7H11NO2. This compound is characterized by the presence of an amino group and a methyl group attached to a penta-3,4-dienoate backbone. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-methylpenta-3,4-dienoate typically involves the reaction of 2-amino-2-methylpent-3-ynoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity. The process generally includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-amino-2-methylpenta-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Saturated analogs of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-amino-2-methylpenta-3,4-dienoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various cycloaddition reactions.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of methyl 2-amino-2-methylpenta-3,4-dienoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to participate in various biochemical pathways, modulating the function of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methyl-3,4-pentadienoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-methylthiopenta-2,4-dienoate: Contains a thiol group, leading to different reactivity and applications.
Uniqueness: Methyl 2-amino-2-methylpenta-3,4-dienoate is unique due to the presence of both an amino group and a methyl group on the penta-3,4-dienoate backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
922191-02-4 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
InChI |
InChI=1S/C7H11NO2/c1-4-5-7(2,8)6(9)10-3/h5H,1,8H2,2-3H3 |
InChI-Schlüssel |
JKHYJCRZXBNGOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C=C)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


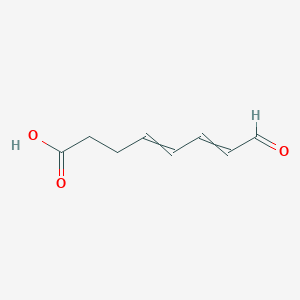
![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)

![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)
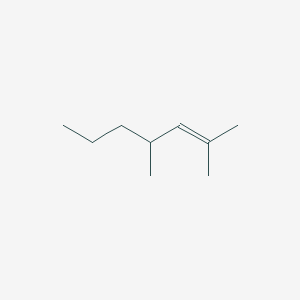
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
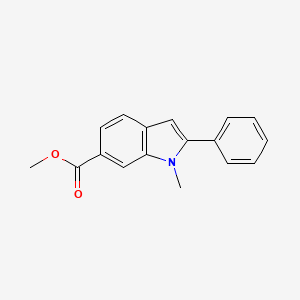

![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
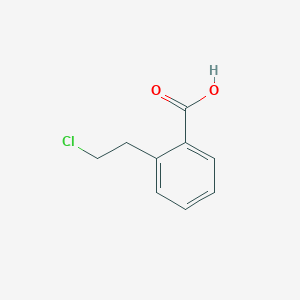
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
